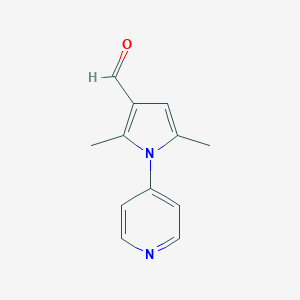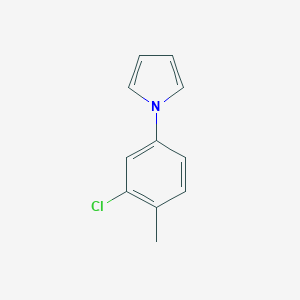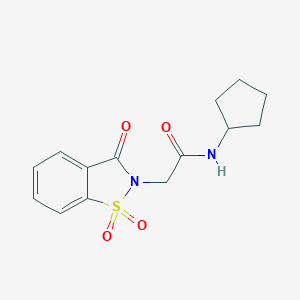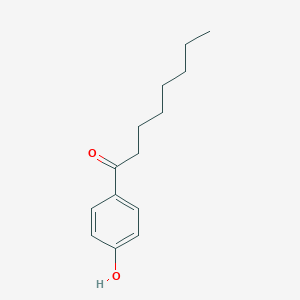
2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is also known as DMAP and is widely used in various fields such as organic chemistry, biochemistry, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde is based on its ability to act as a Lewis base. DMAP can form a complex with various electrophiles such as carboxylic acids, esters, and acyl chlorides, which enhances their reactivity and facilitates the reaction. DMAP can also act as a nucleophile and attack electrophiles such as imines, which leads to the formation of new bonds.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects as it is primarily used as a reagent in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde in laboratory experiments is its ability to catalyze various reactions efficiently. DMAP is also readily available and relatively inexpensive, making it an attractive option for researchers. However, DMAP is highly toxic and should be handled with care. It can also cause skin irritation and respiratory problems if inhaled.
Orientations Futures
There are several future directions for 2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde research. One area of interest is the development of new synthetic methods using DMAP as a catalyst. Another area of interest is the application of DMAP in the synthesis of new pharmaceuticals and bioactive molecules. Additionally, the potential use of DMAP in the development of new materials such as polymers and nanoparticles is also an area of interest for future research.
Conclusion:
This compound is a versatile chemical compound that has a wide range of applications in scientific research. Its ability to catalyze various reactions efficiently makes it an attractive option for researchers in organic chemistry, biochemistry, and medicinal chemistry. While DMAP has no known biochemical or physiological effects, it should be handled with care due to its toxicity. Future research on DMAP is focused on the development of new synthetic methods, the application of DMAP in the synthesis of new pharmaceuticals and bioactive molecules, and the potential use of DMAP in the development of new materials.
Méthodes De Synthèse
The synthesis of 2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde can be achieved through a variety of methods. One common method involves the reaction of 2,5-dimethylpyrrole with 4-pyridinecarboxaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. Another method involves the reaction of 2,5-dimethylpyrrole with 4-formylpyridine in the presence of a base such as sodium hydride.
Applications De Recherche Scientifique
2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde has a wide range of applications in scientific research. One of the main applications is in organic chemistry, where it is widely used as a catalyst in various reactions such as the acylation of alcohols and amines, the esterification of carboxylic acids, and the transesterification of esters. In biochemistry, DMAP is used as a reagent for the activation of carboxylic acids and the synthesis of peptides. In medicinal chemistry, DMAP is used as a building block for the synthesis of various pharmaceuticals.
Propriétés
IUPAC Name |
2,5-dimethyl-1-pyridin-4-ylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-7-11(8-15)10(2)14(9)12-3-5-13-6-4-12/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLJPEVRYNYLPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=NC=C2)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-5-[(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)methylidene]-2-(4-ethylanilino)-1,3-thiazol-4-one](/img/structure/B472144.png)

![5-bromo-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B472193.png)
![N-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-bromobenzamide](/img/structure/B472210.png)
![N-(2-fluorophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B472241.png)
![3-{2-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B472253.png)
![(2E,5Z)-2-[(3-methylphenyl)imino]-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B472271.png)



![5-[3-allyl-4-(benzyloxy)-5-ethoxybenzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B472402.png)


![1-[4-(Hexylsulfanyl)phenyl]ethanone](/img/structure/B472502.png)